4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide chemical structure and properties
4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide chemical structure and properties
An In-Depth Technical Guide to 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide: Structure, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide, a novel heterocyclic compound. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into its chemical structure, predicted properties, a plausible synthetic pathway, and its potential biological significance, all grounded in authoritative scientific literature.
Core Molecular Structure and Predicted Properties
4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide is a substituted pyrazole, a class of heterocyclic compounds known for a wide array of biological activities.[1][2] The core structure consists of a 1-methyl-1H-pyrazole ring with an amino group at the C4 position and an N-hydroxy-carboxamide group at the C5 position. The presence of the N-hydroxy-carboxamide (a hydroxamic acid) functional group is particularly noteworthy, as it is a known metal-chelating moiety and is often associated with enzyme inhibition.
Chemical Structure
The chemical structure of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide can be represented as follows:
Molecular Formula: C₅H₈N₄O₂
Canonical SMILES: CN1N=CC(N)=C1C(=O)NO
Physicochemical Properties (Predicted)
Due to the absence of experimental data for this specific compound, the following properties are predicted based on its structure and data from similar compounds like methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate.[3]
| Property | Predicted Value | Source |
| Molecular Weight | 156.14 g/mol | - |
| Monoisotopic Mass | 156.0647 Da | - |
| XLogP3 | -1.5 | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Topological Polar Surface Area | 98.9 Ų | [3] |
| Formal Charge | 0 | - |
Synthetic Strategy and Experimental Protocols
The synthesis of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide can be logically approached through a multi-step process. A common and flexible strategy involves the initial construction of the pyrazole ring with a carboxylic acid or ester at the C5 position, followed by the conversion of this group to the desired N-hydroxy-carboxamide.[4]
Overview of the Synthetic Workflow
The proposed synthesis follows a logical progression from commercially available starting materials to the final product. This approach allows for the potential to create a library of related compounds by varying the starting materials.
Caption: Proposed synthetic workflow for 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide.
Detailed Experimental Protocol: Synthesis
Protocol 1: Synthesis of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
This initial step involves a cyclocondensation reaction to form the pyrazole ring.
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Materials:
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Methyl 2-cyano-3-oxobutanoate (or a similar β-ketoester)
-
Methylhydrazine
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Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve methylhydrazine (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add the β-ketoester (1.0 eq) to the stirred solution at room temperature.
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
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Protocol 2: Saponification to 4-amino-1-methyl-1H-pyrazole-5-carboxylic Acid
The ester is hydrolyzed to the corresponding carboxylic acid.
-
Materials:
-
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (from Protocol 1)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
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1M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Cool the mixture in an ice bath and acidify to pH 3-4 with 1M HCl to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration and dry under high vacuum.[5]
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Protocol 3: Formation of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide
The final step is the coupling of the carboxylic acid with hydroxylamine.
-
Materials:
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4-amino-1-methyl-1H-pyrazole-5-carboxylic acid (from Protocol 2)
-
Hydroxylamine hydrochloride
-
A coupling agent such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) or a carbodiimide.[6]
-
A suitable base (e.g., triethylamine)
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Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)
-
-
Procedure:
-
Suspend the pyrazole carboxylic acid (1.0 eq) in the anhydrous solvent.
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Add the coupling agent (1.1 eq) and stir for 10-15 minutes at room temperature.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and the base (2.5 eq) in the same solvent.
-
Add the hydroxylamine solution dropwise to the activated carboxylic acid mixture.
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Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions and the organic layer is dried and concentrated. The crude product can be purified by recrystallization or column chromatography.
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Potential Biological Significance and Mechanism of Action
While there is no direct data on the biological activity of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide, the pyrazole scaffold is a well-established pharmacophore. Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1]
Potential as an Enzyme Inhibitor
The 4-aminopyrazole moiety is a known hinge-binding motif for various protein kinases.[7][8] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Therefore, it is plausible that 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide could act as a kinase inhibitor.
Furthermore, the N-hydroxy-carboxamide group is a classic zinc-binding group found in many matrix metalloproteinase (MMP) and histone deacetylase (HDAC) inhibitors. These enzymes are also important targets in drug discovery.
Hypothetical Mechanism of Action: Kinase Inhibition
A plausible mechanism of action for this compound is the inhibition of a protein kinase through interaction with the ATP-binding site. The 4-amino group can form hydrogen bonds with the hinge region of the kinase, while the pyrazole ring can occupy the adenine-binding pocket. The N-hydroxy-carboxamide moiety could potentially interact with other residues in the active site, contributing to the binding affinity and selectivity.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

